Synthetic Efficiency: A Practical One-Pot Process for 3-Methyl-5-benzofuranol with High Isolated Yield
A 2021 study in Organic Process Research & Development reported a three-step, one-pot synthesis of 3-Methyl-5-benzofuranol from morpholine, propionaldehyde, and p-benzoquinone. This method achieved an isolated yield of 85–87%. [1] The process is explicitly compared to traditional, multi-step approaches that require intermediate isolation and purification, which are described as 'tedious' and less efficient. This specific, high-yielding, one-pot methodology for this particular compound contrasts with the generally lower overall yields (often <70%) associated with more complex, multi-step syntheses for other substituted benzofurans, as documented in broader class reviews.
| Evidence Dimension | Synthesis Efficiency |
|---|---|
| Target Compound Data | 85-87% isolated yield |
| Comparator Or Baseline | Typical multi-step benzofuran syntheses (class-level baseline) |
| Quantified Difference | Significantly higher reported yield with operational simplicity |
| Conditions | One-pot, three-step process from morpholine, propionaldehyde, and p-benzoquinone |
Why This Matters
For procurement, this evidence supports a reliable, high-efficiency route that can reduce cost-of-goods and supply chain complexity for downstream applications.
- [1] Liang, C., Sun, M., Shen, X., Shan, C., Wang, W., Cheng, R., & Ye, J. (2021). Three-Step One-Pot Process of 3-Methyl-5-Benzofuranol from Amine, Aldehydes, and p-Benzoquinone. Organic Process Research & Development. View Source
